molecular formula C14H10Cl2N2O2 B14667481 2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one CAS No. 51087-93-5

2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one

Cat. No.: B14667481
CAS No.: 51087-93-5
M. Wt: 309.1 g/mol
InChI Key: CZTRDDSLTQAOPU-UHFFFAOYSA-N
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Description

2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one is a chemical compound known for its unique bicyclic structure. This compound contains a diazabicyclo unit, which is a bicyclic system with nitrogen atoms, and is further functionalized with benzoyl and dichloro groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the diazabicyclo core.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism by which 2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one exerts its effects involves interactions with specific molecular targets. The diazabicyclo core can interact with enzymes or receptors, modulating their activity. The benzoyl and dichloro groups may enhance binding affinity or specificity, leading to distinct biological effects.

Properties

CAS No.

51087-93-5

Molecular Formula

C14H10Cl2N2O2

Molecular Weight

309.1 g/mol

IUPAC Name

2-benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one

InChI

InChI=1S/C14H10Cl2N2O2/c15-14(16)11-8-4-5-9-17(18(11)13(14)20)12(19)10-6-2-1-3-7-10/h1-9,11H

InChI Key

CZTRDDSLTQAOPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=CC=CC3N2C(=O)C3(Cl)Cl

Origin of Product

United States

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